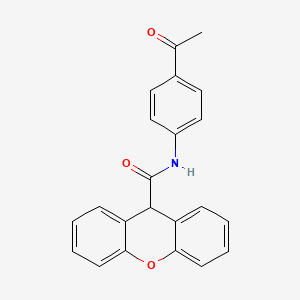

N-(4-acetylphenyl)-9H-xanthene-9-carboxamide

Description

N-(4-Acetylphenyl)-9H-xanthene-9-carboxamide is a synthetic carboxamide derivative featuring a xanthene core fused to a carboxamide group substituted with a 4-acetylphenyl moiety. The xanthene scaffold, characterized by a dibenzopyran structure, is widely utilized in medicinal chemistry due to its planar aromatic system, which facilitates π-π interactions with biological targets .

Properties

IUPAC Name |

N-(4-acetylphenyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-14(24)15-10-12-16(13-11-15)23-22(25)21-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANUBZAUARGUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-acetylphenylamine with 9H-xanthene-9-carboxylic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity of the product. Common reagents used in the synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction is usually performed at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a fluorescent probe due to the xanthene core.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, leading to potential applications in cancer therapy. Additionally, the acetylphenyl group can interact with enzymes, inhibiting their activity and providing anti-inflammatory effects. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial properties.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural variations, molecular properties, and inferred characteristics of N-(4-acetylphenyl)-9H-xanthene-9-carboxamide and its analogs:

*Inferred based on structural similarity to .

Key Observations:

Electronic Effects: The acetyl group in the target compound offers moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the cyano group (C≡N) in is strongly electron-withdrawing, which may enhance electrophilic character but reduce solubility in non-polar environments.

Functional Group Impact :

- Sulfonamide analogs (e.g., ) exhibit enhanced hydrogen-bonding capacity due to the sulfonyl group, which may improve binding to enzymes or receptors with polar active sites.

- The pyridazine-ethyloxy linker in introduces rigidity and extended conjugation, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Conversely, simpler derivatives like the cyano analog may exhibit faster diffusion rates.

Biological Activity

N-(4-acetylphenyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 281.31 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism primarily involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro studies have shown that the compound induces apoptosis through the activation of caspases, leading to programmed cell death. The IC values for these cell lines ranged from 10 µM to 20 µM, indicating moderate potency against cancer cells.

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria.

- Tested Strains :

- Staphylococcus aureus

- Bacillus subtilis

Inhibition zones measured using the disc diffusion method showed significant activity, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the proliferation of cancer cells.

- Receptor Modulation : It potentially modulates receptors associated with inflammatory responses, contributing to its anticancer and antimicrobial effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the phenyl ring significantly affect the biological activity of the compound. For instance, substituents at different positions on the aromatic ring can enhance or diminish its potency against target cells.

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Increased potency |

| Meta position | Decreased potency |

| Ortho position | Variable effects |

Case Studies

Several studies have investigated the efficacy of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : The compound reduced cell viability by 70% at a concentration of 15 µM after 48 hours.

-

Study on Antimicrobial Effects :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Findings : The compound exhibited an MIC of 75 µg/mL, demonstrating potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.